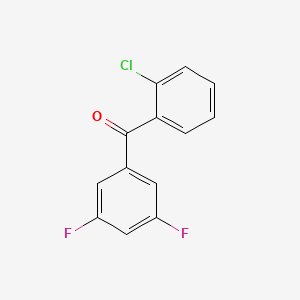

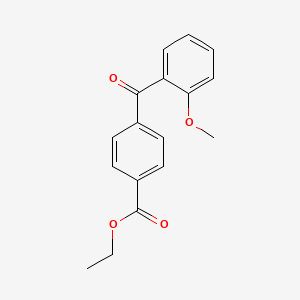

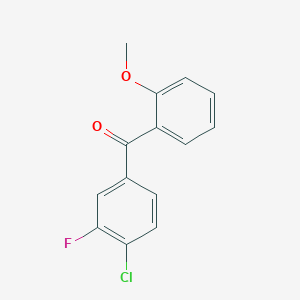

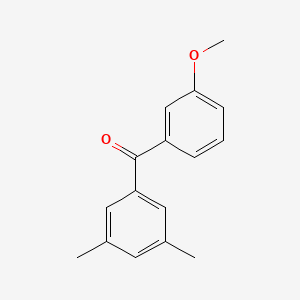

3-Acetoxy-2',4'-difluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetoxy-2',4'-difluorobenzophenone (3-A2',4'-DFBP) is a fluorinated organic compound used in organic synthesis and in the development of new pharmaceuticals, agrochemicals, and other materials. It is a versatile reagent with a wide range of applications, including the synthesis of fluorinated compounds and the preparation of fluorinated polymers. 3-A2',4'-DFBP has been used in the synthesis of a variety of compounds, including fluorinated enol ethers, fluorinated amines, fluorinated ketones, and fluorinated alcohols. It has also been used in the synthesis of fluorinated polymers, such as fluorinated polyurethanes and fluorinated polyimides.

Applications De Recherche Scientifique

1. UV-Filter and Endocrine-Disrupting Activity

Benzophenone-3, a relative of 3-Acetoxy-2',4'-difluorobenzophenone, is widely used in sunscreens to protect skin and hair from UV radiation. A study examined its metabolism and discovered that it exhibits estrogenic and anti-androgenic activities. The metabolites include hydroxylated derivatives with varying activities in estrogen assays. This study offers insight into the endocrine-disrupting potential of similar compounds (Watanabe et al., 2015).

2. Photochemical Synthesis and Transformations

In photochemical studies, derivatives of benzophenone like 3-Acetoxy-2',4'-difluorobenzophenone have been explored for their capacity to undergo transformations under light. For instance, specific benzophenone derivatives have been studied for their ability to rearrange and form compounds like xanthone under irradiation, highlighting their potential in synthetic organic chemistry (Diaz-Mondejar & Miranda, 1982).

3. Environmental Detection and Analysis

The presence and behavior of benzophenone derivatives in the environment have been a subject of research. Methods for detecting hydroxylated benzophenone UV absorbers in environmental water samples using chromatography techniques have been developed. This work is crucial for understanding the environmental impact and distribution of such compounds (Negreira et al., 2009).

4. Development of High-Performance Polymers

In the field of polymer science, fluorinated benzophenone derivatives, related to 3-Acetoxy-2',4'-difluorobenzophenone, have been used in the synthesis of high-performance polymers. These polymers demonstrate excellent thermal properties and solubility, indicating their potential applications in engineering plastics and optical waveguides (Xiao et al., 2003).

Propriétés

IUPAC Name |

[3-(2,4-difluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-6-5-11(16)8-14(13)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXHPVPLPZMNEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641660 |

Source

|

| Record name | 3-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',4'-difluorobenzophenone | |

CAS RN |

890100-14-8 |

Source

|

| Record name | [3-(Acetyloxy)phenyl](2,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.